![molecular formula C9H7ClF3NO B12274965 N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7ClF3NO It is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:
[ \text{2-chloro-3-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms a phenol derivative.
Oxidation: Oxidation can lead to the formation of nitro or carboxylic acid derivatives.
Reduction: Reduction typically yields amine derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary areas of research for N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant activity in various animal models of epilepsy. The anticonvulsant efficacy was evaluated using standard tests such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Key findings include:
- Compounds derived from this compound demonstrated protective effects in MES seizures, indicating potential as new antiepileptic drugs (AEDs).
- The structure-activity relationship (SAR) studies suggested that the presence of the trifluoromethyl group enhances anticonvulsant activity compared to other substituents .
Toxicity Studies
In addition to evaluating efficacy, toxicity studies were conducted using the rotarod test to assess neurological safety. Most compounds exhibited low neurotoxicity at therapeutic doses, making them promising candidates for further development in treating epilepsy without significant side effects .
Case Study 1: Anticonvulsant Screening
A study evaluated several derivatives of this compound for their anticonvulsant activity. Among these, one derivative showed a median effective dose (ED50) of 52.30 mg/kg in the MES test, demonstrating significant anticonvulsant properties compared to traditional AEDs like phenytoin .
Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index (PI) |
---|---|---|---|
Compound 20 | 52.30 | >500 | >9.56 |
Valproic Acid | 485 | 784 | 1.6 |
Phenytoin | 28.10 | >100 | >3.6 |
Case Study 2: Structure-Activity Relationship Analysis
In another study focusing on SAR, researchers synthesized various analogs of this compound to identify structural features contributing to enhanced anticonvulsant activity. The analysis revealed that modifications at the anilide moiety significantly impacted both efficacy and toxicity profiles, leading to optimized candidates for further testing .
Mechanism of Action
The mechanism of action of N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-Chloro-N-(3-trifluoromethyl-phenyl)-acetamide
- 4-(Trifluoromethyl)benzylamine
Uniqueness
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) enhances its stability and reactivity in various chemical reactions.
Biological Activity
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
This compound features a chloro and a trifluoromethyl group, which are critical in influencing its reactivity and biological activity. The presence of these substituents enhances the compound's lipophilicity and alters its interaction with biological targets.
Anticonvulsant Activity
Research indicates that this compound exhibits notable anticonvulsant properties. In a study evaluating several derivatives, it was found that compounds with trifluoromethyl substitutions demonstrated higher anticonvulsant activity compared to their non-fluorinated counterparts. Specifically, the activity was assessed using the maximal electroshock (MES) test in mice, revealing that certain derivatives provided significant protection against seizures at various dosages (30, 100, and 300 mg/kg) .
Table 1: Anticonvulsant Activity of Compounds
Compound ID | Dose (mg/kg) | MES Protection Time (h) | Activity Level |
---|---|---|---|
12 | 100 | 0.5 | Effective |
13 | 100, 300 | 0.5, 4 | Effective |
14 | 100 | 0.5 | Effective |
Others | Various | Varies | Devoid |
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. It has shown potential against various bacterial strains and fungi. The mechanism of action involves the inhibition of specific enzymes critical for microbial survival, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The biological effects of this compound are attributed to its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to alterations in their activity. For instance, it may inhibit neurotransmitter uptake or modulate enzyme functions involved in inflammatory pathways .
Case Studies
- Anticonvulsant Efficacy : A study conducted on a series of N-phenylacetamides demonstrated that those with trifluoromethyl substitutions showed significant anticonvulsant effects compared to other derivatives. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications at the anilide moiety influenced efficacy .
- Antimicrobial Testing : In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple pathogens. Results indicated that the compound exhibited broad-spectrum activity, particularly against resistant strains of bacteria .
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
N-[2-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
FHEZVJIGBHSJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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